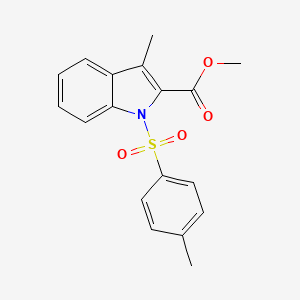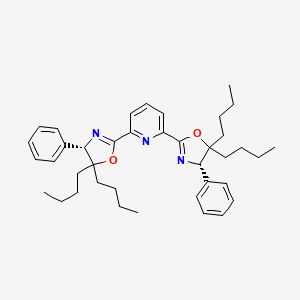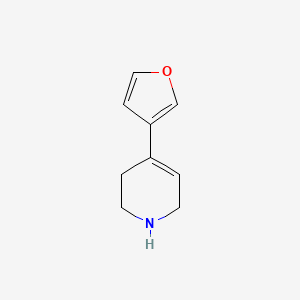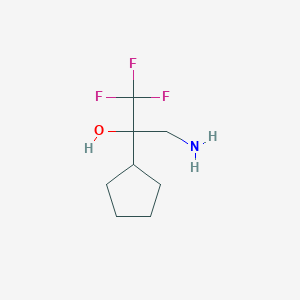
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H14F3NO and a molecular weight of 197.20 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group, an amino group, and a cyclopentyl ring. It is used in various research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be achieved through several routes. One common method involves the reaction of cyclopentylamine with 3,3,3-trifluoropropanal under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
3-Amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,1,1-trifluoropropan-2-ol: This compound lacks the cyclopentyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
1,1,1-Trifluoro-2-propanol: This compound does not have the amino group, which limits its ability to participate in certain types of chemical reactions.
The presence of the cyclopentyl ring and the trifluoromethyl group in this compound makes it unique and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H14F3NO |
|---|---|
Peso molecular |
197.20 g/mol |
Nombre IUPAC |
3-amino-2-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(13,5-12)6-3-1-2-4-6/h6,13H,1-5,12H2 |
Clave InChI |
DNKDUFPLSQIMNR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(CN)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
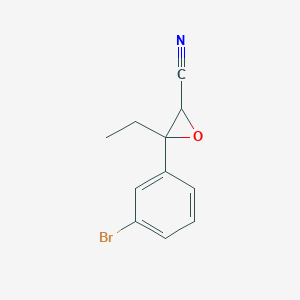
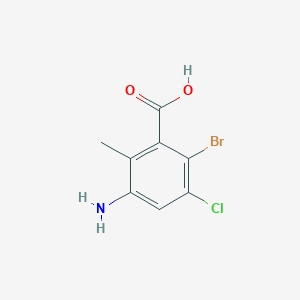
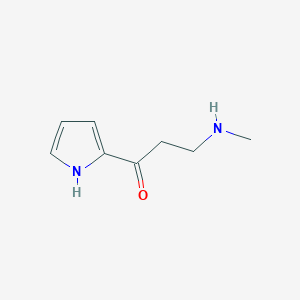
![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)

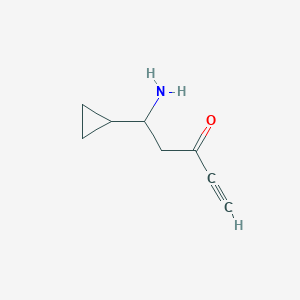


![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
